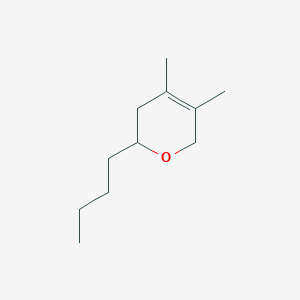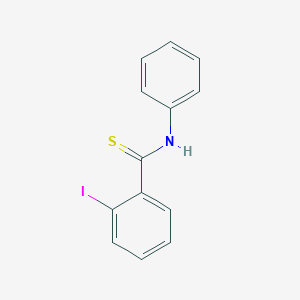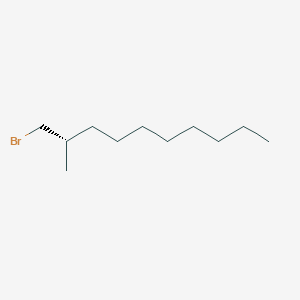
O-(2-methylpropyl) carbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2-methylpropyl) carbamothioate is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. It is a member of the carbamothioate family, which are sulfur-containing organic compounds. These compounds are often used to control weed growth in agricultural settings due to their effectiveness in inhibiting the growth of unwanted plants.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-methylpropyl) carbamothioate typically involves the reaction of isobutylamine with carbon disulfide, followed by the addition of an alkylating agent such as ethyl iodide. The reaction conditions often require a solvent like ethanol and a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
- Isobutylamine reacts with carbon disulfide to form isobutyl dithiocarbamate.
- The isobutyl dithiocarbamate is then alkylated with ethyl iodide to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction.
化学反应分析
Types of Reactions: O-(2-methylpropyl) carbamothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its dithiocarbamate precursor.
Substitution: It can undergo nucleophilic substitution reactions where the alkyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiocarbamate derivatives.
Substitution: Various substituted carbamothioates depending on the nucleophile used.
科学研究应用
O-(2-methylpropyl) carbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
Biology: Studied for its effects on plant growth and development, particularly in weed control.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used as a herbicide in agriculture to control weed growth and improve crop yields.
作用机制
The mechanism of action of O-(2-methylpropyl) carbamothioate involves its interaction with enzymes and proteins in plants. It inhibits the activity of certain enzymes involved in essential metabolic pathways, leading to the disruption of cell division and growth. The compound targets sulfhydryl groups in enzymes, forming covalent bonds that inactivate the enzymes and prevent them from functioning properly.
相似化合物的比较
- S-ethyl bis(2-methylpropyl) carbamothioate
- S-ethyl dipropyl carbamothioate
- S-propyl butylethyl carbamothioate
Comparison: O-(2-methylpropyl) carbamothioate is unique due to its specific alkyl group, which influences its reactivity and effectiveness as a herbicide. Compared to similar compounds, it may have different levels of potency and selectivity in targeting specific weeds. Its unique structure also affects its solubility and stability, making it suitable for certain applications where other carbamothioates might not be as effective.
属性
IUPAC Name |
O-(2-methylpropyl) carbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c1-4(2)3-7-5(6)8/h4H,3H2,1-2H3,(H2,6,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDSVAAQCROZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418635 |
Source


|
| Record name | O-(2-Methylpropyl) carbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82360-09-6 |
Source


|
| Record name | O-(2-Methylpropyl) carbamothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
propanedioate](/img/structure/B14429364.png)

![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)


![4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14429402.png)

![4-[(E)-(1,3-Thiazol-2-yl)diazenyl]aniline](/img/structure/B14429417.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate](/img/structure/B14429421.png)
![4-[(2H-1,2,3-triazol-2-yl)methoxy]phenol](/img/structure/B14429423.png)



